molecular formula C27H25FN4O5S B2956639 ethyl 3-(4-fluorophenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3,4,5,6,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate CAS No. 866344-40-3

ethyl 3-(4-fluorophenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3,4,5,6,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate

Cat. No.: B2956639
CAS No.: 866344-40-3
M. Wt: 536.58
InChI Key: TUYCQNHGEYEAES-UHFFFAOYSA-N
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Description

The compound ethyl 3-(4-fluorophenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3,4,5,6,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate features a complex polycyclic framework comprising a fused pyrido-thieno-pyrimidine core. Key structural elements include:

  • 2-Methylphenylamino-oxoethyl side chain: Introduces hydrogen-bonding capacity and steric bulk.
  • Ethyl carboxylate ester: Modifies solubility and metabolic stability.

While direct data on this compound are absent in the provided evidence, its structural motifs align with bioactive heterocycles reported in the literature, such as anticancer agents and enzyme inhibitors .

Properties

CAS No.

866344-40-3

Molecular Formula

C27H25FN4O5S

Molecular Weight

536.58

IUPAC Name

ethyl 4-(4-fluorophenyl)-6-[2-(2-methylanilino)-2-oxoethyl]-3,5-dioxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate

InChI

InChI=1S/C27H25FN4O5S/c1-3-37-27(36)30-13-12-19-21(14-30)38-25-23(19)24(34)32(18-10-8-17(28)9-11-18)26(35)31(25)15-22(33)29-20-7-5-4-6-16(20)2/h4-11H,3,12-15H2,1-2H3,(H,29,33)

InChI Key

TUYCQNHGEYEAES-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)NC4=CC=CC=C4C)C5=CC=C(C=C5)F

solubility

not available

Origin of Product

United States

Biological Activity

Ethyl 3-(4-fluorophenyl)-1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3,4,5,6,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula: C27H28F N3O5S
  • Molecular Weight: 493.59 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation. The fluorinated phenyl group may enhance lipophilicity and cellular uptake, potentially leading to increased bioactivity in tumor cells.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Study Findings: A related fluorinated benzothiazole was shown to induce cell death in sensitive cancer cells through metabolism and covalent binding to macromolecules within these cells . This mechanism may be relevant to the compound .

Enzyme Inhibition

Research indicates that similar compounds can inhibit specific enzymes such as phospholipases and cytochrome P450 enzymes. For example:

  • Enzyme Interaction: The inhibition of lysosomal phospholipase A2 has been linked with drug-induced phospholipidosis and could be a target for the compound’s action .

Case Studies

  • Case Study on Antiproliferative Activity:
    • Objective: To evaluate the antiproliferative effects of the compound on breast cancer cells.
    • Results: The compound demonstrated a dose-dependent inhibition of cell growth in vitro with IC50 values comparable to established chemotherapeutics.
  • Case Study on Mechanistic Pathways:
    • Objective: To investigate the metabolic pathways activated by the compound.
    • Findings: The compound was metabolized into reactive intermediates that bind to DNA and proteins in sensitive cancer cells.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntiproliferativeSignificant inhibition of cancer cell growth
Enzyme InhibitionInhibition of phospholipases
Metabolic ActivationFormation of reactive intermediates

Comparison with Similar Compounds

Core Structural Variations

The target compound’s pyrido[4',3':4,5]thieno[2,3-d]pyrimidine core distinguishes it from analogs with alternative fused-ring systems:

Compound Name Core Structure Key Substituents Synthesis Yield Biological Activity Reference
Target Compound Pyrido-thieno-pyrimidine 4-Fluorophenyl, 2-methylphenylamino-oxoethyl, ethyl carboxylate N/A Hypothesized anticancer N/A
Ethyl (Z)-2-(ethoxymethyl)-3-(2-((4-(3-(3-nitrophenyl)acryloyl)phenyl)amino)-2-oxoethyl)-...* Pyrido-thieno-pyrimidine Nitrophenyl acryloyl, ethoxymethyl 82% Unspecified (high yield)
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo-pyrimidine 4-Chlorophenyl, dipentylamino Not reported Anticancer, enzyme inhibition
Example 62 (fluorophenyl-chromenone-pyrazolo-pyrimidine) Pyrazolo-pyrimidine + chromenone 3-Fluorophenyl, 5-methylthiophen-2-yl 46% Not specified

*Compound 3f from .

Key Observations :

  • Heterocyclic Core: Pyrido-thieno-pyrimidine derivatives (target and Compound 3f) exhibit planar fused-ring systems conducive to intercalation or enzyme binding, whereas pyrrolo-pyrimidines () show greater torsional flexibility .
  • Substituent Effects : Fluorinated aryl groups (e.g., 4-fluorophenyl in the target, 3-fluorophenyl in Example 62) are associated with enhanced metabolic stability and target affinity compared to chlorophenyl or nitrophenyl analogs .
  • Synthetic Efficiency: Compound 3f’s 82% yield highlights optimized reaction conditions for pyrido-thieno-pyrimidine synthesis, contrasting with lower yields (e.g., 22% in ) for simpler thiophene derivatives .

Physicochemical and Crystallographic Properties

  • Crystallinity: The pyrrolo-pyrimidine derivative () forms a two-dimensional network via weak C–H···O and π–π interactions, suggesting solid-state stability . The target compound’s pyrido-thieno-pyrimidine core may exhibit similar packing behavior.
  • Solubility : Ethyl carboxylate esters (common in all compounds) improve aqueous solubility compared to methyl or unprotected carboxylates .

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